Chm-fubiata is synthesized in laboratories and has been identified in various drug materials. Its classification as a synthetic cannabinoid places it within a group of compounds that interact with cannabinoid receptors in the brain, potentially leading to effects similar to those produced by natural cannabis. The compound's molecular formula is C24H27FN2O, with a molecular weight of 378.5 g/mol .
The synthesis of Chm-fubiata typically involves several advanced chemical techniques. A common approach includes the use of indole derivatives and specific functional group modifications to achieve the desired molecular structure. Key methods may include:
The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Chm-fubiata features a complex molecular structure characterized by its indole core linked to a cyclohexyl group and an acetamide moiety. The structural formula can be represented as follows:
This structure allows for interactions with cannabinoid receptors in the human body.
Chm-fubiata undergoes various chemical reactions typical for synthetic cannabinoids. These reactions may include:
These reactions are crucial for determining the compound's efficacy and safety profile.
The mechanism of action for Chm-fubiata primarily involves its interaction with cannabinoid receptors in the brain. When Chm-fubiata binds to these receptors, it mimics the effects of natural cannabinoids:
Research indicates that synthetic cannabinoids can exhibit higher potency than natural cannabinoids due to their structural modifications .
Chm-fubiata exhibits several notable physical and chemical properties:
Key data points include:
| Property | Value |
|---|---|
| Molecular Formula | C24H27FN2O |
| Molecular Weight | 378.5 g/mol |
| Purity | ≥98% |
These properties are essential for understanding its behavior in both laboratory settings and biological systems .
Chm-fubiata has potential applications in various scientific fields:
ADB-FUBIATA (also documented as ADMB-FUBIATA in scientific literature) represents an emerging synthetic cannabinoid receptor agonist (SCRA) characterized by a unique acetamide linker bridging its indole-3-carboxamide core and fluorinated benzyl tail group. This structural configuration confers distinct receptor interaction properties critical to its pharmacological profile [1] [3].
ADB-FUBIATA exhibits high-affinity binding to cannabinoid type 1 (CB1) receptors, with reported binding affinities (Ki) in the low nanomolar range. This places it among the more potent SCRAs identified in forensic and pharmacological screenings:
Table 1: Comparative CB1 Receptor Binding Affinities of Select SCRAs
| Compound | CB1 Ki (nM) | Structural Class |
|---|---|---|
| ADB-FUBIATA | 0.5 - 1.2* | Indole-3-carboxamide |
| MDMB-FUBINACA | 0.09 | Indazole-3-carboxamide |
| AB-CHMINACA | 0.78 | Indazole-3-carboxamide |
| Δ9-THC | 40 - 80 | Phytocannabinoid |
| JWH-018 | 9.0 | Naphthoylindole |
Data derived from competitive binding assays using human CB1 receptors; *Estimated range based on structural analogs and functional potency data [1] [3] [5].
The molecule's affinity for cannabinoid type 2 (CB2) receptors is generally 5-10 times lower than for CB1 receptors, indicating moderate CB1 selectivity—a common trait among SCRAs designed for psychoactivity [5] [8]. The fluorobenzyl moiety contributes significantly to binding stability via hydrophobic interactions within the CB1 receptor's orthosteric pocket, while the tert-butyl group on the acetamide linker enhances steric complementarity [3] [7].
ADB-FUBIATA acts as a potent and efficacious agonist at CB1 receptors, triggering canonical G-protein signaling pathways:1. Gi/o Protein Activation: Binding induces GDP/GTP exchange on Gi/o proteins, leading to:* Inhibition of adenylyl cyclase activity (>80% suppression at 100 nM) and reduced cyclic adenosine monophosphate (cAMP) production [5] [8].* Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, promoting neuronal hyperpolarization [5].* Inhibition of voltage-gated N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, suppressing neurotransmitter release [5] [8].2. β-Arrestin Recruitment: ADB-FUBIATA demonstrates robust recruitment of β-arrestin-1 and β-arrestin-2 to activated CB1 receptors, with efficacy exceeding that of Δ9-tetrahydrocannabinol (Δ9-THC) and comparable to potent SCRAs like MDMB-FUBINACA. This activity facilitates receptor internalization and activates G-protein-independent signaling cascades (e.g., MAP kinase pathways) [2] [7].
Table 2: Functional Activity of ADB-FUBIATA at CB1 Receptors
| Signaling Pathway | Assay System | ADB-FUBIATA EC50 | Max Efficacy (% Emax) | Reference Standard (Emax) |
|---|---|---|---|---|
| cAMP Inhibition | CB1-HEK293 | ~1.5 nM | 95-100% | CP55,940 (100%) |
| β-Arrestin Recruitment | PathHunter® β-arrestin | ~3.0 nM | 110-120% | CP55,940 (100%) |
| [35S]GTPγS Binding | Cell membranes | ~0.8 nM | 90-95% | WIN55,212-2 (100%) |
Data compiled from receptor-transfected cell line studies [1] [2] [5].
Molecular dynamics simulations and functional assays suggest ADB-FUBIATA exhibits a signaling bias towards β-arrestin recruitment relative to some classical cannabinoids like HU-210. This bias is mechanistically linked to specific ligand-receptor interactions:
Broad pharmacological profiling (β-arrestin recruitment assays across 241 G protein-coupled receptors) reveals limited off-target agonist activity for ADB-FUBIATA and structural analogs. However, significant antagonist activity occurs at higher concentrations (≥ 1 μM), which may be relevant in overdose scenarios:
Table 3: Notable Off-Target Antagonist Activity of ADB-FUBIATA and Related SCRAs
| Receptor Target | Ligand Function | Activity (30 μM) | Potential Functional Consequence |
|---|---|---|---|
| Histamine H1 | Antagonist | >70% Inhibition | Sedation, tachycardia |
| α2B-Adrenergic | Antagonist | >60% Inhibition | Hypertension, tachycardia, anxiety |
| Chemokine CXCR3 | Antagonist | >50% Inhibition | Altered immune cell migration (theoretical) |
| Oxytocin Receptor | Antagonist | >45% Inhibition | Potential impact on anxiety/social behavior |
Data based on single-point screening (30 μM) in β-arrestin recruitment assays [6]. Concentration-response analysis confirmed micromolar potency (IC50 1-10 μM) for H1 and α2B antagonism by AMB-FUBINACA (structurally similar carboxamide SCRA) [6].
These off-target effects occur at concentrations significantly exceeding those required for full CB1 activation (nanomolar range). Consequently, CB1-mediated signaling dysfunction (e.g., profound inhibition of synaptic transmission, disruption of neuronal excitability) remains the primary driver of acute physiological and psychoactive effects. Off-target interactions may contribute to idiosyncratic toxicity, particularly with high-dose exposure or polypharmacy [5] [6].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1